Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Catalog No.
S663188
CAS No.
3813-52-3
M.F
C9H10O4
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

CAS Number

3813-52-3

Product Name

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)

InChI Key

NIDNOXCRFUCAKQ-UHFFFAOYSA-N

SMILES

C1C2C=CC1C(C2C(=O)O)C(=O)O

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)C(=O)O
  • Chemical intermediate

    NDCA can be used as a building block for the synthesis of more complex molecules. Its structure with a bicyclic core and two carboxylic acid groups makes it a versatile starting material for organic chemists. [Source: National Institutes of Health. ^{*}()]

  • Material science

    The unique structure of NDCA can be interesting for researchers in material science. Studies have explored its potential use in the development of new polymers with specific properties. [Source: Sigma-Aldrich. Bicyclo 2.2. 1 hept-5-ene-2,3-dicarboxylic anhydride*()]

  • Biomedical research

    Some modified forms of NDCA have been investigated for their potential applications in biomedical research. However, this is an active area of research, and more studies are needed to understand the full scope of its potential benefits.

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is a bicyclic compound characterized by its unique structure, which consists of a bicyclo[2.2.1] framework with two carboxylic acid groups located at the 2 and 3 positions. Its molecular formula is C9H10O4C_9H_{10}O_4 and it has a molecular weight of approximately 182.18 g/mol. This compound is often referred to as endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, indicating the specific stereochemistry of the bicyclic system, which plays a crucial role in its chemical reactivity and biological activity .

  • Decarboxylation: The carboxylic acid groups can be removed under heat or catalytic conditions, leading to the formation of simpler compounds.
  • Esterification: Reaction with alcohols can yield esters, which are often more volatile and can be used in various applications.
  • Reduction: The carboxylic acids can be reduced to alcohols using reducing agents such as lithium aluminum hydride .
  • Epoxidation: It can react with peracids to form epoxides, which are valuable intermediates in organic synthesis .

Research indicates that bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid exhibits various biological activities:

  • Antitumor Properties: Some studies have suggested that derivatives of this compound may possess antitumor activity, making it a candidate for further pharmacological exploration.
  • Antimicrobial Activity: Preliminary studies have indicated potential antimicrobial effects against certain bacterial strains.

Several methods exist for synthesizing bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid:

  • Diels-Alder Reaction: This method involves the cycloaddition of diene and dienophile precursors to form the bicyclic structure.
  • Oxidative Methods: Starting from simpler bicyclic compounds, oxidation reactions can introduce carboxylic acid groups at the desired positions .
  • Chemical Modification: Existing derivatives of bicyclo[2.2.1]heptane can be modified through various chemical transformations to yield the dicarboxylic acid .

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has several applications:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Polymer Chemistry: Its derivatives may be used in the production of specialty polymers due to their unique structural properties.
  • Pharmaceutical Development: Potential applications in drug design and development due to its biological activity.

Interaction studies involving bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid focus on its reactivity with various biological molecules:

  • Protein Binding Studies: Investigating how this compound interacts with proteins could provide insights into its mechanism of action and potential therapeutic uses.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in biological systems can reveal its pharmacokinetic properties.

Similar Compounds

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid shares structural similarities with several other compounds:

Compound NameStructural FeaturesUnique Aspects
Bicyclo[3.3.0]octane dicarboxylic acidLarger bicyclic structureDifferent ring size affects reactivity
Bicyclo[1.1.0]butane dicarboxylic acidSmaller bicyclic structureMore strained system may lead to different reactivity
Norbornene dicarboxylic acidSimilar bicyclic frameworkDifferent functionalization patterns

The uniqueness of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid lies in its specific stereochemistry and the positioning of functional groups, which significantly influence its chemical behavior and potential applications compared to these similar compounds.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1200-88-0
3853-88-1
3813-52-3

Dates

Modify: 2023-08-15

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